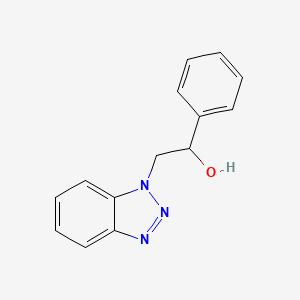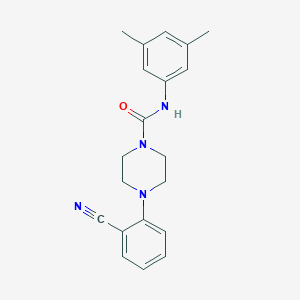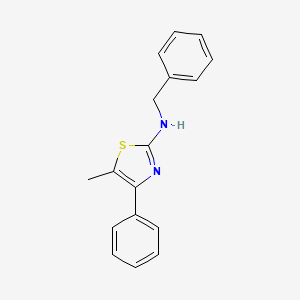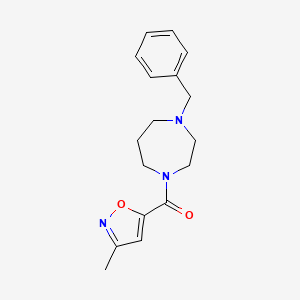
2-(Benzotriazol-1-yl)-1-phenylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzotriazol-1-yl)-1-phenylethanol, also known as BPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPE is a white crystalline powder that is soluble in organic solvents and is commonly used as a stabilizer in plastics, rubber, and coatings.
Mécanisme D'action
2-(Benzotriazol-1-yl)-1-phenylethanol is believed to exert its biological activity through its ability to scavenge free radicals and inhibit oxidative stress. 2-(Benzotriazol-1-yl)-1-phenylethanol has also been shown to modulate the expression of various genes and proteins involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-(Benzotriazol-1-yl)-1-phenylethanol has been shown to have a variety of biochemical and physiological effects, including reducing the production of inflammatory cytokines, suppressing the proliferation of cancer cells, and protecting against oxidative damage. 2-(Benzotriazol-1-yl)-1-phenylethanol has also been shown to have a low toxicity profile, making it a promising candidate for further research and development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(Benzotriazol-1-yl)-1-phenylethanol is its low toxicity profile, which makes it suitable for use in various biological and medical applications. However, 2-(Benzotriazol-1-yl)-1-phenylethanol has limited solubility in water, which may limit its use in certain applications. Additionally, the synthesis of 2-(Benzotriazol-1-yl)-1-phenylethanol can be challenging and may require optimization of reaction conditions to achieve high yields.
Orientations Futures
There are several potential future directions for research on 2-(Benzotriazol-1-yl)-1-phenylethanol. One area of interest is the development of 2-(Benzotriazol-1-yl)-1-phenylethanol-based photostabilizers and UV absorbers for use in plastics and coatings. Another area of interest is the investigation of 2-(Benzotriazol-1-yl)-1-phenylethanol's anti-inflammatory and anti-tumor effects, which may lead to the development of new therapies for various diseases. Finally, the synthesis of new derivatives of 2-(Benzotriazol-1-yl)-1-phenylethanol may lead to the discovery of new compounds with improved properties and applications.
Conclusion:
In conclusion, 2-(Benzotriazol-1-yl)-1-phenylethanol is a promising chemical compound that has potential applications in various fields, including plastics, coatings, and biomedicine. Its low toxicity profile and biological activity make it a promising candidate for further research and development. Further studies on 2-(Benzotriazol-1-yl)-1-phenylethanol's mechanism of action, biochemical and physiological effects, and future directions are needed to fully understand its potential applications.
Méthodes De Synthèse
2-(Benzotriazol-1-yl)-1-phenylethanol can be synthesized through a two-step process involving the reaction of benzotriazole with benzaldehyde, followed by reduction with sodium borohydride. The yield of 2-(Benzotriazol-1-yl)-1-phenylethanol can be improved by optimizing the reaction conditions, such as temperature, solvent, and reactant ratio.
Applications De Recherche Scientifique
2-(Benzotriazol-1-yl)-1-phenylethanol has been studied for its potential applications in various fields, including photostabilizers for plastics, UV absorbers for coatings, and corrosion inhibitors for metals. 2-(Benzotriazol-1-yl)-1-phenylethanol has also been investigated for its biological activity, such as its anti-inflammatory and anti-tumor effects.
Propriétés
IUPAC Name |
2-(benzotriazol-1-yl)-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c18-14(11-6-2-1-3-7-11)10-17-13-9-5-4-8-12(13)15-16-17/h1-9,14,18H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHYPQQQONNOLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C3=CC=CC=C3N=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3S,5S)-8-hydroxybicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B7519213.png)
![1-(1-methoxypropan-2-yl)-3-[4-[6-(1-methoxypropan-2-ylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7519218.png)

![1-(2-methylprop-2-enyl)-3-[4-[6-(2-methylprop-2-enylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7519223.png)
![3-(3,4-Dimethylphenyl)sulfonyl-1-(2-methoxyphenyl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B7519225.png)
![methyl 4-{[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}butanoate](/img/structure/B7519236.png)
![1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B7519237.png)


![2-Methyl-3-[(3-methylphenyl)methylamino]benzoic acid](/img/structure/B7519259.png)
![N-(2,4-dimethylphenyl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide](/img/structure/B7519260.png)

![6,7-Dimethyl-4-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7519274.png)
![4-[[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]-1-morpholin-4-ylbutan-1-one](/img/structure/B7519281.png)